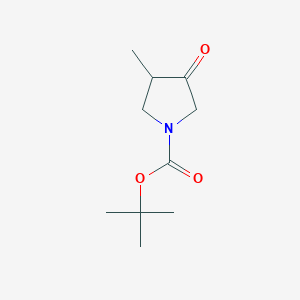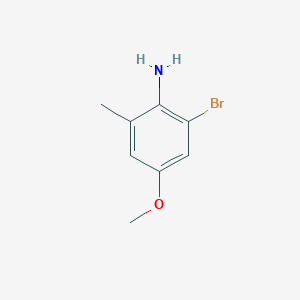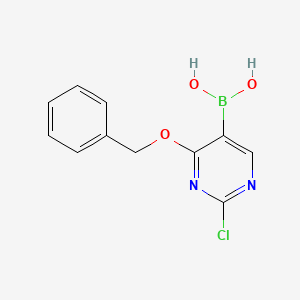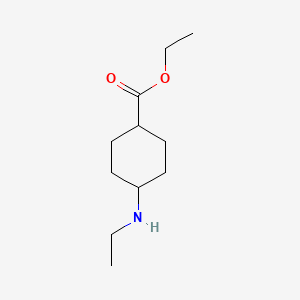
2-Bromo-5-chloro-4-iodopyridine
Overview
Description
2-Bromo-5-chloro-4-iodopyridine is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is also a useful reagent for investigating the structure/activity relationships of non-nucleoside adenosine kinase inhibitors . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
Molecular Structure Analysis
The molecular formula of 2-Bromo-5-chloro-4-iodopyridine is C5H2BrClIN . The average mass is 318.34 Da and the monoisotopic mass is 316.810364 Da .Physical And Chemical Properties Analysis
2-Bromo-5-chloro-4-iodopyridine is a white crystalline solid . It has a melting point of 121-123 °C . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Scientific Research Applications
Organic Synthesis
“2-Bromo-5-chloro-4-iodopyridine” is an important raw material and intermediate used in organic synthesis . It can be used to create a variety of complex organic compounds, contributing to the development of new substances and materials.
Pharmaceuticals
This compound plays a significant role in the pharmaceutical industry . It can be used as a building block in the synthesis of various drugs, contributing to the development of new medications and treatments.
Agrochemicals
In the field of agrochemicals, “2-Bromo-5-chloro-4-iodopyridine” is used as an intermediate . It can be used in the synthesis of pesticides, herbicides, and other agricultural chemicals.
Dye Manufacturing
“2-Bromo-5-chloro-4-iodopyridine” is also used in the dye industry . It can be used in the production of various dyes, contributing to the creation of new colors and shades.
Copper-catalyzed Selective C–N Bond Formation
A study has shown that “2-Bromo-5-chloro-4-iodopyridine” can be used in copper-catalyzed selective C–N bond formation . This process provides excellent yields and can be used with amines, heterocycles, and amides .
Synthesis of Biologically Active Agents
“2-Bromo-5-chloro-4-iodopyridine” can be used in the synthesis of biologically active agents containing the 2,5-disubstituted pyridine moiety . These agents have a broad spectrum of therapeutic activity, such as antibacterial, antiviral, anticancer, antifungal, and anti-inflammatory .
Safety and Hazards
2-Bromo-5-chloro-4-iodopyridine is classified as an irritant. It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
2-bromo-5-chloro-4-iodopyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClIN/c6-5-1-4(8)3(7)2-9-5/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPWHKYFBMYMQJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Br)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Bromo-5-nitro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1527620.png)


![Carbamimidothioic acid,[bis(phenylmethoxy)phosphinyl]-, methyl ester (9CI)](/img/structure/B1527625.png)
![4-chloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1527626.png)

![3-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B1527630.png)






